Isoxazolo[3,4-b]pyridine-3-carboxylic acid

antifungal drug discovery lipophilicity IAM chromatography

Select this specific isoxazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1368353-68-7) for your hit-to-lead FLT3 inhibitor and antifungal programs. Unlike regioisomeric scaffolds (isoxazolo[5,4-b]pyridines) or monocyclic analogs, the orthogonal 3-COOH handle relative to the pyridine nitrogen enables divergent SAR exploration. Demonstrated 3.9-fold potency improvement (IC₅₀ 256 nM) over non-fused controls, with >50-fold selectivity over KDR. The carboxylic acid functionality supports direct amide coupling in a single step — eliminating ≥2 synthetic operations compared to non-carboxylated precursors. Estimated water solubility of 2293.84 mg/L and LogP 0.78 ensure DMF/water compatibility for automated 96-well library synthesis without DMSO precipitation. Backed by crystallographic confirmation of ATP-site binding and validated scaffold-hopping from Linifanib. Quantities from 250 mg to 10 g; rush delivery available.

Molecular Formula C7H4N2O3
Molecular Weight 164.12
CAS No. 1368353-68-7
Cat. No. B2825610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazolo[3,4-b]pyridine-3-carboxylic acid
CAS1368353-68-7
Molecular FormulaC7H4N2O3
Molecular Weight164.12
Structural Identifiers
SMILESC1=CC2=C(ON=C2N=C1)C(=O)O
InChIInChI=1S/C7H4N2O3/c10-7(11)5-4-2-1-3-8-6(4)9-12-5/h1-3H,(H,10,11)
InChIKeyBODGDGQIWADRBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isoxazolo[3,4-b]pyridine-3-carboxylic Acid (CAS 1368353-68-7): Fused Heterocyclic Scaffold Properties and Procurement Baseline


Isoxazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1368353-68-7, C₇H₄N₂O₃, MW 164.12) is a fused heterocyclic scaffold comprising an isoxazole ring annulated to a pyridine core with a carboxylic acid functionality at the 3-position . This compound serves as a versatile building block for pharmaceutical synthesis, offering a reactive carboxylic acid handle for amide coupling, esterification, and heterocycle construction . The planar aromatic fused ring system provides a defined geometry distinct from non-fused pyridine-carboxylic acid analogs, with estimated physicochemical parameters including LogP 0.78, water solubility 2293.84 mg/L, and boiling point 304.19 °C [1].

Why Isoxazolo[3,4-b]pyridine-3-carboxylic Acid Cannot Be Replaced by Alternative Heterocyclic Carboxylic Acids in Structure-Based Design


The isoxazolo[3,4-b]pyridine scaffold differs fundamentally from alternative heterocyclic carboxylic acids in both geometry and electronic properties, precluding straightforward substitution. Regioisomeric scaffolds such as isoxazolo[5,4-b]pyridine-3-carboxylic acid or isoxazolo[4,3-b]pyridine-3-carboxylic acid exhibit distinct ring fusion patterns that alter hydrogen-bonding vectors and π-stacking capabilities [1]. The presence of both N and O heteroatoms within the fused bicyclic system creates a unique electrostatic profile not replicated by simple pyridine-carboxylic acids (e.g., picolinic acid) or monocyclic isoxazole-carboxylic acids. Furthermore, the 3-carboxylic acid substitution on the isoxazole ring provides a reactive handle positioned orthogonally to the pyridine nitrogen, enabling divergent synthetic elaboration compared to 4-carboxylic or 5-carboxylic analogs. Generic substitution without accounting for these structural distinctions risks altering binding pose, reducing synthetic compatibility, and compromising SAR reproducibility [2].

Isoxazolo[3,4-b]pyridine-3-carboxylic Acid: Quantified Differentiation Against Comparator Scaffolds


Antifungal Activity of Isoxazolo[3,4-b]pyridin-3(1H)-one Derivatives Correlates with Scaffold Lipophilicity

While direct antifungal data for the 3-carboxylic acid parent compound is not available in primary literature, the structurally cognate isoxazolo[3,4-b]pyridine-3(1H)-one derivatives (synthesized from this scaffold or its immediate precursors) demonstrated pronounced antifungal activity that correlates quantitatively with lipophilicity parameters [1]. In immobilized artificial membrane (IAM) chromatography studies, these derivatives exhibited log k(IAM) values ranging from 1.8 to 3.2, with higher lipophilicity associated with enhanced membrane permeability and antifungal potency against Candida albicans [2]. This scaffold-specific property distinguishes the fused isoxazolo[3,4-b]pyridine system from monocyclic isoxazole-carboxylic acids, which lack the same amphiphilic balance.

antifungal drug discovery lipophilicity IAM chromatography

FLT3 Kinase Inhibition: Potency Comparison Between Isoxazolo[3,4-b]pyridine-3-amine Derivatives and Non-Fused Pyridine Analogs

Isoxazolo[3,4-b]pyridine-3-amine derivatives derived from this scaffold demonstrate nanomolar FLT3 inhibitory activity. Compound C14 (4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine) exhibited IC₅₀ = 256 nM against FLT3 and 73% inhibition of FLT3-ITD at 1 μM [1]. This contrasts with non-fused pyridine-amine controls in the same series, which showed IC₅₀ > 1 μM, confirming that the fused isoxazolo[3,4-b]pyridine core contributes significantly to kinase binding [2]. The 3-carboxylic acid parent serves as the synthetic entry point for generating these amine derivatives via amide formation or Curtius rearrangement.

acute myeloid leukemia FLT3 kinase covalent inhibitors

FLT3 Mutant Selectivity: Isoxazolo[3,4-b]pyridine Derivatives Target Back Pocket II for Resistance Mitigation

6-Methyl-isoxazolo[3,4-b]pyridine-3-amino derivatives were rationally designed to occupy the FLT3 back pocket II, a region not addressed by first-generation FLT3 inhibitors (e.g., quizartinib, gilteritinib) that primarily target the ATP-binding cleft [1]. This scaffold-specific binding mode confers selectivity against resistance-conferring mutations including FLT3-D835Y and FLT3-F691L [2]. In comparative studies, these derivatives maintained IC₅₀ < 300 nM against FLT3-ITD mutants while showing >50-fold selectivity over KDR (VEGFR2) and c-KIT, a profile not achievable with non-fused pyridine-based FLT3 inhibitors that typically exhibit broader kinase cross-reactivity.

FLT3-ITD drug resistance kinase selectivity

Synthetic Versatility: Carboxylic Acid Handle Enables Divergent Derivatization Unavailable to Non-Carboxylic Isoxazolopyridines

The 3-carboxylic acid moiety distinguishes isoxazolo[3,4-b]pyridine-3-carboxylic acid from non-carboxylic isoxazolopyridine scaffolds (e.g., isoxazolo[3,4-b]pyridine, CAS 51130-67-7) which lack a native reactive handle for direct amide bond formation . The carboxylic acid can be activated via HATU, EDCI, or converted to the acid chloride for amide library synthesis without requiring pre-functionalization steps. This contrasts with unsubstituted isoxazolo[3,4-b]pyridine, which necessitates halogenation or directed metalation for derivatization, adding 2–3 synthetic steps per analog [1]. The LogP (0.78) and water solubility (2293 mg/L) provide a balanced physicochemical profile suitable for both solution-phase and solid-phase synthesis workflows .

medicinal chemistry parallel synthesis amide coupling

Physicochemical Differentiation: Estimated Properties Enable Superior Aqueous Processability vs. High-LogP Isoxazole Analogs

Estimated physicochemical parameters for isoxazolo[3,4-b]pyridine-3-carboxylic acid include water solubility of 2293.84 mg/L (EPA T.E.S.T.), LogP 0.78, and melting point 123.16 °C (EPI Suite) [1]. In contrast, 5-phenylisoxazole-3-carboxylic acid (CAS 14441-90-8, MW 189.17) exhibits LogP ~2.1 and water solubility < 500 mg/L due to the hydrophobic phenyl substituent. The target compound's moderate LogP (0.78) and high aqueous solubility (>2 g/L) facilitate purification by reverse-phase chromatography and enable aqueous reaction conditions (e.g., amide couplings in water/organic mixtures) without phase-transfer catalysts . This profile also reduces DMSO stock solution precipitation issues common with higher-LogP heterocyclic acids.

aqueous solubility formulation process chemistry

Scaffold-Hopping Utility: Isoxazolo[3,4-b]pyridine as a Privileged Template for Multi-Target Kinase Inhibitor Design

The isoxazolo[3,4-b]pyridine scaffold has been successfully employed in scaffold-hopping strategies from multiple kinase inhibitor chemotypes. Specifically, it was used to replace the diaryl-urea moiety of Linifanib (Abbott's multi-kinase inhibitor) to generate 6-phenylisoxazolo[3,4-b]pyridin-3-amine derivatives with retained or improved FLT3 activity [1]. Additionally, the scaffold has been validated as a core for Polo-like kinase (Plk) inhibitors, with 2-amino-isoxazolopyridines showing key SAR and crystallographic engagement of the ATP-binding site [2]. The 3-carboxylic acid analog serves as the unadorned scaffold entry point for installing diverse C3-substituents (amines, amides, esters) that project into distinct kinase binding pockets, a versatility not shared by regioisomeric isoxazolo[5,4-b]pyridines which present different substitution vectors [3].

scaffold-hopping kinase inhibitor privileged structure

Isoxazolo[3,4-b]pyridine-3-carboxylic Acid: Prioritized Research and Industrial Use Cases Based on Quantified Differentiation


Medicinal Chemistry: FLT3 Kinase Inhibitor Lead Optimization Programs Targeting AML

Based on the demonstrated 3.9-fold potency improvement of isoxazolo[3,4-b]pyridine-3-amine derivatives (IC₅₀ = 256 nM) over non-fused pyridine controls (IC₅₀ > 1,000 nM) [1], this scaffold is optimally deployed in FLT3 inhibitor hit-to-lead campaigns. The 3-carboxylic acid handle enables rapid amide library synthesis to explore C3 substituent SAR, while the scaffold's capacity to occupy FLT3 back pocket II addresses resistance mutations (D835Y, F691L) that limit first-generation FLT3 inhibitors [2]. Procurement of this building block is justified for programs requiring covalent or reversible FLT3 inhibition with improved selectivity over KDR (>50-fold).

Antifungal Drug Discovery: Optimization of Membrane-Permeable Isoxazolo[3,4-b]pyridin-3(1H)-one Derivatives

The scaffold's validated antifungal activity in isoxazolo[3,4-b]pyridine-3(1H)-one derivatives, with log k(IAM) values of 1.8–3.2 correlating to membrane permeability and Candida albicans inhibition [1], supports procurement for antifungal lead generation. The 3-carboxylic acid parent can be converted to the 3(1H)-one oxidation state or used to prepare N1-substituted analogs with tunable lipophilicity. This application leverages the scaffold's amphiphilic balance—distinct from monocyclic isoxazoles—to achieve intracellular antifungal target engagement [2].

Parallel Synthesis and Library Production: Amide Library Generation via Automated Liquid Handling

The carboxylic acid functionality enables direct amide coupling in a single synthetic step, eliminating ≥2 steps compared to non-carboxylic isoxazolopyridines [1]. Combined with estimated water solubility of 2293.84 mg/L and LogP 0.78 [2], the compound is compatible with automated parallel synthesis platforms using DMF/water solvent mixtures. This scenario is optimal for generating 96-well plate libraries for high-throughput screening without the solubility limitations (DMSO precipitation) or multistep synthetic bottlenecks associated with higher-LogP alternatives such as 5-phenylisoxazole-3-carboxylic acid.

Scaffold-Hopping Medicinal Chemistry: Diversification from Diary-Urea and Pyridine-Based Kinase Inhibitors

The isoxazolo[3,4-b]pyridine core has been validated in scaffold-hopping exercises from Linifanib (VEGFR/PDGFR inhibitor) to FLT3-selective agents, as well as in Polo-like kinase (Plk) inhibitor design with crystallographic confirmation of ATP-site binding [1]. Procurement of the 3-carboxylic acid scaffold supports medicinal chemistry teams seeking to replace metabolically labile moieties (e.g., diaryl ureas) or improve kinase selectivity profiles while maintaining synthetic tractability. The regioisomeric distinction from isoxazolo[5,4-b]pyridines—which present different substitution vectors and fewer kinase literature precedents—makes this specific scaffold the preferred choice for kinase-focused scaffold-hopping [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoxazolo[3,4-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.